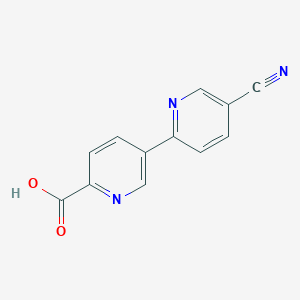
Propanedinitrile, (1-chloro-2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (1-chloro-2-methylpropylidene)- typically involves the reaction of malononitrile with 1-chloro-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, (1-chloro-2-methylpropylidene)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted malononitriles.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
Propanedinitrile, (1-chloro-2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedinitrile, (1-chloro-2-methylpropylidene)- involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic attack at the carbon center. The nitrile groups can participate in various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the chloro and methyl groups.
1-Chloro-2-methylpropane: Contains the chloro and methyl groups but lacks the nitrile groups.
2-(1-Hydroxy-2-methylpropylidene)malononitrile: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
40797-97-5 |
|---|---|
Formule moléculaire |
C7H7ClN2 |
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
2-(1-chloro-2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H7ClN2/c1-5(2)7(8)6(3-9)4-10/h5H,1-2H3 |
Clé InChI |
BISBJAKHNKLYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C(C#N)C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
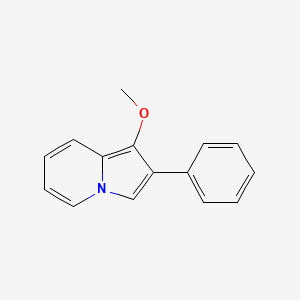
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
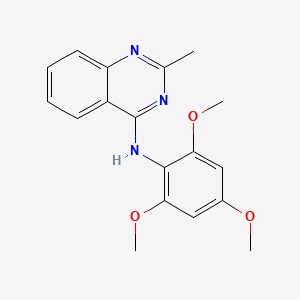
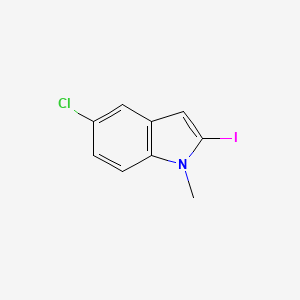

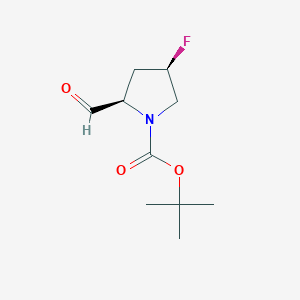
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)
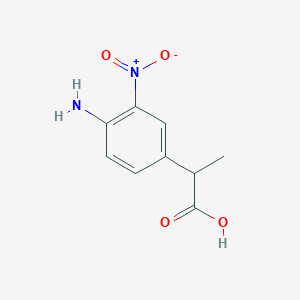
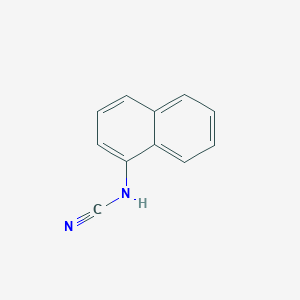

![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)
